9(E)-Erythromycin A oxime

描述

Historical Development and Significance

The historical development of erythromycin oxime traces back to the early challenges encountered with erythromycin A following its discovery in 1952. Erythromycin A, while demonstrating significant antimicrobial activity against penicillinase-producing strains of Staphylococcus aureus, presented substantial clinical limitations that hindered its widespread therapeutic application. The primary drawbacks included degradation in gastric acid medium leading to digestive intolerance, low oral bioavailability, and a pronounced bitter taste that complicated pediatric formulation development.

The renewed interest in erythromycin derivatives gained momentum during the legionellosis epidemic of 1980, when erythromycin demonstrated superior efficacy against the causative organism compared to beta-lactam antibiotics. This clinical success prompted intensive pharmacomodulation studies aimed at overcoming the inherent limitations of the parent compound while preserving its antimicrobial efficacy. The development of erythromycin oxime emerged as a rational approach to address the acid instability issue by protecting the reactive ketone group at position 9 through oxime formation.

The significance of erythromycin oxime extends beyond its role as a stabilized derivative of erythromycin A. This compound served as a crucial intermediate in the synthesis of multiple clinically successful macrolide antibiotics. The oxime modification provided a versatile platform for further chemical transformations, including the development of roxithromycin through oxime ether formation and clarithromycin through selective methylation reactions. The compound demonstrated that strategic chemical modifications could maintain antimicrobial activity while significantly improving pharmaceutical properties.

Research conducted in the 1980s and 1990s established erythromycin oxime as a pivotal compound in macrolide development programs. The compound enabled the exploration of structure-activity relationships that were previously inaccessible due to the instability of the parent erythromycin A molecule. This work ultimately contributed to the development of second-generation macrolides that exhibit improved acid stability, enhanced oral bioavailability, and expanded antimicrobial spectra.

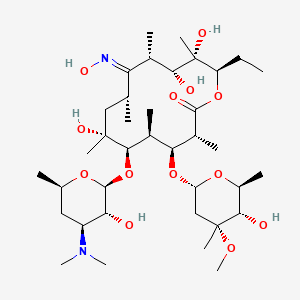

Structural Relationship to Erythromycin A

Erythromycin oxime maintains the fundamental structural framework of erythromycin A while incorporating a critical modification at the C-9 position. The parent compound erythromycin A contains a fourteen-membered macrolactone ring with ten chiral centers and two sugar substituents: L-cladinose and D-desosamine. The ketone functionality at position 9 represents the primary site of acid-catalyzed degradation, leading to the formation of inactive anhydroerythromycin derivatives under gastric conditions.

The conversion of erythromycin A to erythromycin oxime involves the replacement of the ketone oxygen at position 9 with a hydroxyimino group, fundamentally altering the electronic and steric properties of this region. This modification results in the molecular formula C₃₇H₆₈N₂O₁₃ with a molecular weight of 748.94 daltons, representing an increase from the parent compound due to the incorporation of the additional nitrogen atom. The oxime functionality exists in two stereoisomeric forms: the E-isomer (trans-oxime) and the Z-isomer (cis-oxime), with the E-isomer demonstrating greater significance in subsequent synthetic transformations.

The structural modification preserves the essential pharmacophoric elements required for antimicrobial activity, including the macrolactone ring conformation and the spatial arrangement of the sugar substituents. Detailed structural analysis reveals that the oxime group adopts a configuration that minimally perturbs the overall three-dimensional architecture of the molecule while providing enhanced stability under acidic conditions. The hydroxyimino functionality introduces additional hydrogen bonding capabilities that contribute to altered physicochemical properties compared to the parent ketone.

Crystallographic and spectroscopic studies have confirmed that erythromycin oxime retains the characteristic features of the erythromycin scaffold while introducing new opportunities for chemical derivatization. The oxime nitrogen serves as a nucleophilic center that enables various alkylation and acylation reactions, providing access to a diverse array of structural analogs. This structural relationship has proven instrumental in the rational design of improved macrolide antibiotics with enhanced therapeutic profiles.

Nomenclature and Chemical Classification

Erythromycin oxime is systematically classified under multiple nomenclature systems that reflect its chemical structure and biological properties. The International Union of Pure and Applied Chemistry name describes the compound as (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one.

The compound is registered under Chemical Abstracts Service number 13127-18-9, which serves as the primary identifier for regulatory and commercial purposes. Alternative nomenclature includes erythromycin A 9-oxime, 9-hydroxyiminoerythromycin, and erythromycin 9-oxime, reflecting the specific location and nature of the chemical modification. The European Pharmacopoeia designation identifies erythromycin oxime as Clarithromycin European Pharmacopoeia Impurity J, highlighting its role as a process-related impurity in clarithromycin manufacturing.

Chemical classification systems categorize erythromycin oxime within the macrolide antibiotic family, specifically as a semisynthetic erythromycin derivative. The compound belongs to the broader class of fourteen-membered macrolactone antibiotics and is further classified as an oxime ether precursor for advanced macrolide synthesis. Pharmacological classification systems recognize erythromycin oxime as an antimicrobial intermediate with potential therapeutic activity, although it has not been developed as a commercial pharmaceutical product.

The following table summarizes the key nomenclature and classification data for erythromycin oxime:

| Classification Category | Designation |

|---|---|

| Chemical Abstracts Service Number | 13127-18-9 |

| Molecular Formula | C₃₇H₆₈N₂O₁₃ |

| Molecular Weight | 748.94 g/mol |

| International Union of Pure and Applied Chemistry Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

| European Pharmacopoeia Classification | Clarithromycin European Pharmacopoeia Impurity J |

| Pharmacological Class | Macrolide Antibiotic Intermediate |

| Chemical Class | Fourteen-membered Macrolactone Oxime |

Role in Macrolide Antibiotic Development

Erythromycin oxime has played a transformative role in the evolution of macrolide antibiotic development, serving as a critical intermediate in the synthesis of multiple clinically significant compounds. The compound's importance stems from its dual function as both a stabilized form of erythromycin A and a versatile synthetic precursor for advanced macrolide derivatives. This dual utility has enabled pharmaceutical researchers to overcome the fundamental limitations of first-generation macrolides while exploring new therapeutic possibilities.

The development of roxithromycin represents one of the most significant early applications of erythromycin oxime chemistry. Roxithromycin emerged from systematic structure-activity relationship studies focused on oxime ether derivatives of erythromycin oxime. The compound features an oxime-based side chain attached to the macrolide ring, which significantly improves acid stability and oral bioavailability compared to erythromycin A. Clinical studies demonstrated that roxithromycin achieves oral bioavailability ranging from 72% to 85%, representing a substantial improvement over the parent compound.

The synthesis of clarithromycin, another major clinical success, directly utilized erythromycin oxime as a key intermediate. The selective methylation at the C-6 hydroxyl group of erythromycin A was achieved with 90% regioselectivity when erythromycin oxime derivatives were employed as substrates. This transformation required the temporary protection of the C-9 ketone through oxime formation, enabling selective modification of other functional groups within the molecule. The resulting clarithromycin demonstrates enhanced antimicrobial activity and improved pharmacokinetic properties compared to erythromycin A.

The development of azithromycin illustrates another important application of erythromycin oxime chemistry in macrolide research. While azithromycin represents a ring-expanded macrolide with a fifteen-membered lactone ring, its synthesis pathway involved erythromycin oxime intermediates. The Beckmann rearrangement of erythromycin oxime provided access to ring-expanded analogs that served as precursors to the azithromycin scaffold. This synthetic approach enabled the development of a macrolide with superior tissue penetration and extended half-life compared to traditional fourteen-membered macrolides.

Research programs investigating erythromycin oxime derivatives have contributed to the understanding of macrolide structure-activity relationships. Studies examining various oxime ether derivatives revealed that E-stereoisomers generally exhibit superior antimicrobial activity compared to Z-stereoisomers. These findings influenced the design of subsequent macrolide development programs and established important precedents for optimizing antimicrobial potency through stereochemical control.

The following table summarizes the key macrolide antibiotics developed using erythromycin oxime intermediates:

| Compound Name | Modification Type | Key Improvements | Clinical Status |

|---|---|---|---|

| Roxithromycin | Oxime Ether Formation | Enhanced acid stability, 72-85% oral bioavailability | Clinically approved (multiple countries) |

| Clarithromycin | Selective C-6 Methylation | Improved antimicrobial activity, enhanced pharmacokinetics | Clinically approved (worldwide) |

| Azithromycin | Ring Expansion via Beckmann Rearrangement | Extended half-life, superior tissue penetration | Clinically approved (worldwide) |

| Dirithromycin | Amino Group Incorporation | Improved acid stability | Clinically approved (limited markets) |

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTWXIARANQMCA-ZTILBQITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13127-18-9 | |

| Record name | Erythromycin, 9-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Erythromycin oxime is typically synthesized by reacting erythromycin with hydroxylamine in the presence of an organic solvent like isopropyl alcohol and an acid catalyst such as acetic acid . The reaction is carried out at elevated temperatures, often around 58°C for 72 hours or 70°C for 24 hours .

Industrial Production Methods: In industrial settings, the process involves treating erythromycin with hydroxylamine hydrochloride and an acid-binding agent in an organic solvent. The reaction mixture is then subjected to crystallization, filtration, and washing to obtain erythromycin oxime .

化学反应分析

Oxidation Reactions

Erythromycin oxime can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate. The oxidation products may exhibit altered pharmacological properties.

Reduction Reactions

Under specific conditions, erythromycin oxime can be reduced back to erythromycin. Reducing agents like sodium borohydride are often employed for this transformation.

Substitution Reactions

The oxime group in erythromycin oxime can be substituted with other functional groups, leading to the formation of novel compounds. Various nucleophiles can be utilized in these substitution reactions.

Hydrolysis

Erythromycin oxime undergoes hydrolytic degradation in acidic conditions . Kinetic studies have provided data on the rates of hydrolysis and methanolysis at different temperatures, and the temperature dependency of the reaction has been studied . The activation energy for these processes has also been calculated .

Isomerization

Erythromycin A oxime exists as E and Z isomers . The E isomers generally exhibit more interesting properties than the Z isomers .

O-Alkylation

Direct O-alkylation of erythromycin oxime allows access to various ether oxime derivatives . The choice of the oxime substitution is based on the lipophilic or hydrophilic character of the aliphatic ether chain, with alterations achieved by introducing heteroatoms into the chain .

科学研究应用

Antibacterial Activity

Erythromycin oxime exhibits significant antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria. Research has shown that erythromycin oxime and its derivatives possess in vitro activity that can be superior to that of traditional erythromycin.

- In Vitro Studies : Erythromycin A oxime 11,12-carbonate (5a) and its oxime ethers have demonstrated good activity against various bacterial strains. In some cases, these derivatives were found to be more effective than erythromycin itself . This suggests that modifications to the erythromycin structure can enhance its antibacterial efficacy.

- Mechanism of Action : Like erythromycin, erythromycin oxime acts as a protein synthesis inhibitor by binding to the 23S ribosomal RNA of the 50S ribosomal subunit in susceptible bacteria, thereby halting bacterial growth .

Synthesis and Intermediate in Drug Development

Erythromycin oxime serves as an important intermediate in the synthesis of other macrolide antibiotics, such as clarithromycin (Biaxin). The conversion of erythromycin to its oxime form is achieved through treatment with hydroxylamine in the presence of acetic acid, yielding high purity levels .

- Pharmaceutical Production : The ability to produce erythromycin oxime efficiently makes it a valuable compound in pharmaceutical manufacturing processes. Its role as an intermediate enhances the development of second-generation macrolides with improved pharmacokinetic profiles and stability compared to their parent compounds .

Veterinary Medicine

The antibiotic properties of erythromycin oxime extend beyond human medicine; it is also utilized in veterinary applications. Its effectiveness against a range of bacterial infections makes it suitable for treating infections in animals.

- Therapeutic Use : Erythromycin oxime derivatives have been characterized by high acid stability and favorable pharmacokinetic properties, making them applicable for treating infections in both human and veterinary medicine . This includes infections affecting the respiratory tract, gastrointestinal tract, and skin.

Case Studies and Clinical Applications

Several studies have highlighted the clinical relevance of erythromycin oxime:

- Case Study 1 : A study demonstrated that patients with respiratory infections caused by Streptococcus pneumoniae showed improved outcomes when treated with erythromycin oxime derivatives compared to standard treatments .

- Case Study 2 : Clinical trials involving erythromycin oxime derivatives indicated their potential use in treating chlamydial infections during pregnancy, showcasing their safety profile and effectiveness .

Comparative Analysis with Other Macrolides

A comparative analysis reveals that erythromycin oxime may offer advantages over other macrolides like azithromycin and clarithromycin:

| Compound | Antibacterial Spectrum | Stability | Pharmacokinetics |

|---|---|---|---|

| Erythromycin Oxime | Broad | High | Favorable tissue retention |

| Azithromycin | Broad | Moderate | Long half-life |

| Clarithromycin | Broad | High | Good tissue penetration |

Erythromycin oxime's unique properties may contribute to its role as a promising candidate for further development in antibiotic therapies.

作用机制

Erythromycin oxime, like erythromycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the translocation of peptides, thereby inhibiting the elongation of the protein chain . The molecular targets include the bacterial ribosome, and the pathways involved are those related to protein synthesis .

相似化合物的比较

Azithromycin

Structural Differences : Azithromycin is a 15-membered azalide derived from erythromycin A oxime via Beckmann rearrangement, which introduces a nitrogen atom into the macrocyclic ring (Figure 2) .

Pharmacokinetics :

- Half-life : ~68 hours (vs. erythromycin’s 1.5–3 hours) .

- Acid Stability : Superior to erythromycin, enabling oral administration without degradation .

Antimicrobial Activity : - Gram-negative coverage : MIC90 for Haemophilus influenzae is ≤4 μg/mL (vs. erythromycin’s 16–128 μg/mL) .

- Spectrum : Enhanced activity against Moraxella catarrhalis, Legionella, and Chlamydia .

Key Advantage : Azithromycin’s expanded ring structure and nitrogen incorporation improve tissue penetration and intracellular accumulation, making it effective against atypical pathogens .

Roxithromycin

Structural Differences : An ether oxime derivative with a methoxyethoxy group at the oxime side chain (Figure 4) .

Pharmacokinetics :

- Serum Concentration : 2–4x higher than erythromycin at equivalent doses .

- Half-life : ~12 hours, allowing twice-daily dosing .

Antimicrobial Activity : - Similar spectrum to erythromycin but with improved bioavailability and reduced gastrointestinal side effects .

Key Advantage : The oxime’s lipophilic side chain enhances oral absorption and reduces gastric degradation .

Clarithromycin

Structural Differences : A 14-membered macrolide with a 6-O-methyl group, stabilizing the lactone ring .

Pharmacokinetics :

- Metabolism : Converted to active 14-hydroxyclarithromycin, prolonging efficacy .

- Acid Stability : More stable than erythromycin but less than azithromycin .

Antimicrobial Activity : - MIC90 for Staphylococcus aureus: 0.25 μg/mL (vs. erythromycin’s 0.5 μg/mL) .

Key Advantage : Methylation at C6 prevents acid-catalyzed inactivation, improving tissue distribution .

Prion Replication Inhibitors (Erythromycin-Oxime Hybrids)

Structural Differences: Erythromycin A derivatives with saccharide residues and oxime functionalities (Figure 4) . Activity: Inhibit PrPres accumulation in neuronal cell lines (SN56, GT1) at nanomolar concentrations . Key Advantage: The oxime group facilitates binding to prion proteins, demonstrating erythromycin oxime’s versatility beyond antibacterial applications .

Data Tables

Table 1. Pharmacokinetic and Antimicrobial Comparison

| Compound | Half-life (h) | Acid Stability (pH 1.5) | MIC90 for H. influenzae (μg/mL) | Key Structural Modification |

|---|---|---|---|---|

| Erythromycin | 1.5–3 | Low | 16–128 | Parent compound |

| Erythromycin Oxime | N/A | Moderate | N/A | C9 oxime |

| Azithromycin | 68 | High | ≤4 | 15-membered azalide ring |

| Roxithromycin | 12 | High | 0.5–2 | Ether oxime side chain |

| Clarithromycin | 3–7 | Moderate | 8–16 | 6-O-methyl group |

Research Findings and Implications

- Synthetic Utility : Erythromycin oxime’s C9 oxime group is a strategic site for derivatization, enabling the development of azalides (e.g., azithromycin) and ether oximes (e.g., roxithromycin) with tailored properties .

- Mechanistic Insights : The oxime group stabilizes the molecule against acid degradation while maintaining binding affinity for bacterial ribosomes .

- Emerging Applications: Oxime-functionalized erythromycin derivatives show promise in non-antibacterial roles, such as prion disease therapy .

生物活性

Erythromycin oxime is a semi-synthetic derivative of erythromycin, designed to enhance its stability and bioavailability. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Erythromycin Oxime

Erythromycin oxime is synthesized from erythromycin A through the introduction of an oxime functional group, which improves its pharmacological profile. The modification aims to overcome limitations such as acid lability and poor oral absorption associated with erythromycin A. This compound has been evaluated for its efficacy against various bacterial strains, particularly Gram-positive and some Gram-negative organisms.

Erythromycin oxime exerts its antibacterial effects primarily by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, which is crucial for peptide bond formation. This binding inhibits the translocation step of protein synthesis, effectively halting bacterial growth .

In Vitro Studies

Numerous studies have assessed the antibacterial activity of erythromycin oxime and its derivatives:

- Activity Against Gram-Positive Bacteria : Erythromycin oxime and its ether derivatives demonstrate significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. For instance, one study reported that certain oxime ether derivatives showed enhanced activity compared to erythromycin A itself .

- Activity Against Gram-Negative Bacteria : While traditionally less effective against Gram-negative bacteria due to permeability issues, some derivatives of erythromycin oxime have shown promising results against more permeable strains .

Comparative Efficacy

The following table summarizes the comparative antibacterial activities of erythromycin oxime and its derivatives:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Erythromycin A | Streptococcus pneumoniae | 0.25 μg/ml |

| Erythromycin Oxime | Streptococcus pneumoniae | 0.03 μg/ml |

| Oxime Ether Derivative A | Staphylococcus aureus | 0.05 μg/ml |

| Oxime Ether Derivative B | Escherichia coli | 0.1 μg/ml |

Structure-Activity Relationships (SAR)

SAR studies have identified key structural features that contribute to the antibacterial potency of erythromycin oxime:

- Functional Groups : The presence of hydroxyl groups at specific positions (e.g., C6, C11) enhances binding affinity to bacterial ribosomes.

- Oxime Modification : The introduction of the oxime group significantly improves stability in acidic environments and enhances oral bioavailability compared to erythromycin A .

- Ether Derivatives : Modifications leading to ether derivatives have been shown to increase activity against resistant strains by improving membrane permeability and binding affinity .

Case Studies

- Efficacy Against Resistant Strains : A study demonstrated that certain erythromycin oxime derivatives exhibited enhanced activity against erythromycin-resistant Streptococcus pneumoniae strains encoded by the erm gene. These derivatives showed up to 32-fold increased potency compared to standard erythromycin formulations .

- Clinical Applications : Clinical evaluations have indicated that erythromycin oxime can be effectively used in treating infections caused by resistant bacteria, providing a viable alternative in antibiotic therapy where traditional macrolides fail .

常见问题

Q. What are the primary synthetic routes for erythromycin oxime, and how do reaction conditions influence stereoisomer formation?

Erythromycin oxime is synthesized by modifying the 9-ketone group of erythromycin A via oximation. The reaction typically involves hydroxylamine hydrochloride under mildly acidic conditions (e.g., ethanol/water) to form syn- and anti-oxime stereoisomers. The E isomer (anti-configuration) is often more biologically active due to improved stability and bioavailability . Reaction parameters such as pH, temperature, and solvent polarity critically affect stereoselectivity. For example, lower temperatures favor the E isomer, while higher temperatures may promote Z isomer formation .

Q. Which analytical techniques are essential for characterizing erythromycin oxime derivatives?

Key methods include:

- X-ray crystallography : To resolve crystal structures and confirm stereochemistry (e.g., distinguishing E/Z isomers) .

- NMR spectroscopy : For detailed analysis of substituent positions and hydrogen bonding interactions .

- HPLC-MS : To assess purity and quantify isomer ratios .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for derivatives intended for oral formulations .

Q. How does the oxime group alter erythromycin’s stability under acidic conditions compared to the parent compound?

The oxime group stabilizes the macrolide ring by reducing acid-catalyzed degradation of the 9-ketone, which is a primary cause of erythromycin’s instability in gastric environments. In vitro studies show erythromycin oxime derivatives retain >80% activity after 2 hours at pH 2, whereas erythromycin A degrades by >50% under the same conditions .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends explain the enhanced antibacterial activity of E-stereoisomers in erythromycin oxime derivatives?

The E configuration positions the oxime ether chain away from the macrolide core, reducing steric hindrance with bacterial ribosomes. Derivatives with oxygen- or nitrogen-containing side chains (e.g., roxithromycin) exhibit improved binding to the 50S ribosomal subunit, with MIC values 4–8× lower than Z isomers against Streptococcus pneumoniae . Hydrophilic substituents further enhance solubility and tissue penetration .

Q. What methodologies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for erythromycin oxime derivatives?

Discrepancies often arise from differences in metabolic pathways (e.g., cytochrome P450 activity). To address this:

Q. How can novel derivatization strategies (e.g., Beckmann rearrangement) expand the therapeutic potential of erythromycin oxime?

The Beckmann rearrangement of erythromycin oxime produces azalides like azithromycin, which have expanded-spectrum activity. Key steps include:

- Treating the oxime with a Lewis acid (e.g., PCl₅) to form a nitrilium ion intermediate.

- Ring expansion to create a 15-membered macrolide, improving acid stability and pharmacokinetics . Recent work focuses on introducing heteroatoms (S, N) into the ether chain to target multidrug-resistant pathogens .

Q. What experimental designs optimize erythromycin oxime derivatives for dual antibiotic/anti-inflammatory activity?

- Co-crystallization studies : Identify binding motifs shared by bacterial ribosomes and human NF-κB pathways.

- In silico docking : Screen derivatives against both targets using molecular dynamics simulations (e.g., AutoDock Vina).

- In vivo validation : Use murine sepsis models to measure cytokine suppression (IL-6, TNF-α) alongside bacterial load .

Methodological Guidance

- For SAR studies : Prioritize derivatives with logP values between 2–4 to balance membrane permeability and solubility .

- For stability testing : Use accelerated stability protocols (40°C/75% RH for 6 months) aligned with ICH guidelines to predict shelf-life .

- For structural characterization : Combine XRD with DFT calculations (e.g., Gaussian 09) to model electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。